molecular formula C12H16O4S B13840119 Ethyl 2-(3-ethylsulfonylphenyl)acetate

Ethyl 2-(3-ethylsulfonylphenyl)acetate

Cat. No.: B13840119
M. Wt: 256.32 g/mol
InChI Key: MCVDZYFPOUAZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-ethylsulfonylphenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetate group. Its molecular formula is C12H16O4S, and it has a molecular weight of 256.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-ethylsulfonylphenyl)acetate can be synthesized through the esterification of 3-ethylsulfonylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactors has been shown to enhance reaction rates and yields due to their high surface-to-volume ratios .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Hydrolysis: 3-ethylsulfonylbenzoic acid and ethanol.

    Reduction: 3-ethylsulfonylbenzyl alcohol.

    Substitution: Depends on the nucleophile used.

Mechanism of Action

The mechanism of action for ethyl 2-(3-ethylsulfonylphenyl)acetate primarily involves its hydrolysis to release 3-ethylsulfonylbenzoic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released 3-ethylsulfonylbenzoic acid can then interact with various molecular targets, potentially affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-ethylsulfonylphenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 2-(3-ethylsulfonylphenyl)acetate

InChI

InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-6-5-7-11(8-10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

MCVDZYFPOUAZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.